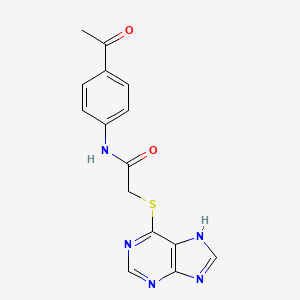

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16447007

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2S |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

| Standard InChI | InChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19) |

| Standard InChI Key | UMNYKFJCXYYPEV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |

Introduction

Synthesis

The synthesis of N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves multi-step organic reactions. The process typically starts with purine bases and phenolic derivatives, followed by the introduction of sulfur-containing groups. Key steps include:

-

Starting Materials: Purine derivatives and acetophenone-based compounds.

-

Reaction Conditions: Precise control of temperature and time is critical. For example:

-

Refluxing for several hours.

-

Cooling and crystallization to isolate the product.

-

-

Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

The synthetic route may vary depending on desired yield optimization or specific functional group modifications.

Chemical Behavior

Reactivity:

-

The compound can undergo oxidation or reduction reactions.

-

Reaction conditions (e.g., acidic environments for oxidation or anhydrous conditions for reduction) significantly influence product formation.

Mechanism of Action:

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide interacts with biological targets such as enzymes or receptors:

-

It may inhibit enzyme activity by binding to active sites.

-

Acts as an agonist or antagonist depending on the receptor context.

Biological Applications

Preliminary research suggests that this compound has potential therapeutic effects, particularly in inflammation and cancer treatment contexts:

-

Signaling Pathways: It may modulate pathways involved in cell proliferation or immune responses.

-

Enzyme Inhibition: Potential to act as an acetylcholinesterase inhibitor or urease inhibitor, based on structural analogs studied in similar compounds .

Table 2: Comparative Biological Activity (Based on Analogous Compounds)

| Activity | Observed Effect |

|---|---|

| Anti-inflammatory | Molecular docking studies suggest interaction with 5-lipoxygenase (5-LOX). |

| Anticancer | Structural features make it a candidate for apoptosis-inducing activity. |

Limitations and Future Research

While promising, further studies are needed to:

-

Elucidate detailed pharmacokinetics and pharmacodynamics.

-

Explore toxicity profiles through in vivo studies.

-

Investigate structural modifications to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume